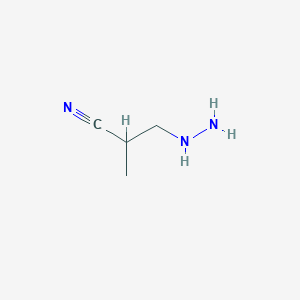

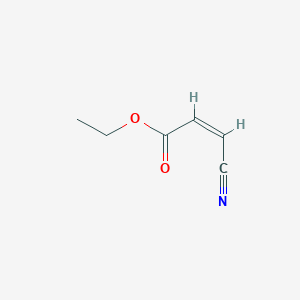

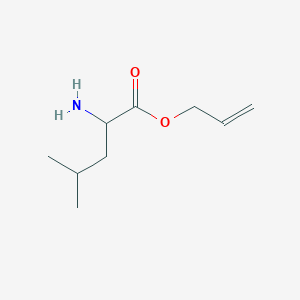

![molecular formula C7H5FO2 B1339467 4-Fluorobenzo[d][1,3]dioxole CAS No. 943830-74-8](/img/structure/B1339467.png)

4-Fluorobenzo[d][1,3]dioxole

Übersicht

Beschreibung

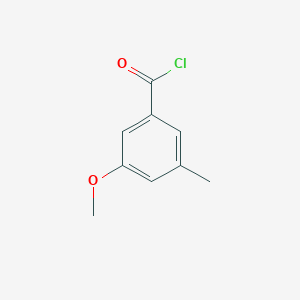

4-Fluorobenzo[d][1,3]dioxole is a heterocyclic organic compound. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The molecular formula of 4-Fluorobenzo[d][1,3]dioxole is C7H5FO2 .

Synthesis Analysis

The synthesis of dioxole functionalized metal–organic frameworks (MOFs) has been reported . The combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d][1,3]dioxole is characterized by a benzodioxole core with a fluorine atom at the 4-position . The InChI string of the compound isInChI=1S/C7H5FO2/c8-5-2-1-3-6-7 (5)10-4-9-6/h1-3H,4H2 . Physical And Chemical Properties Analysis

4-Fluorobenzo[d][1,3]dioxole has a molecular weight of 140.11 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has three hydrogen bond acceptors . The topological polar surface area of the compound is 18.5 Ų .Wissenschaftliche Forschungsanwendungen

1. Dioxole Functionalized Metal–Organic Frameworks

- Methods of Application : The compound is combined with Zn(II) under solvothermal conditions to yield either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole). With the addition of a co-ligand, namely 4,4′-bipyridine, a mixed-linker Zn(II)-paddlewheel MOF (BMOF-2-dioxole) is obtained .

- Results/Outcomes : The structure of all three MOFs has been determined by single-crystal X-ray diffraction studies. MOF-1-dioxole reveals that the dioxole group binds to the Zn(II) ions, while there is no such binding in IRMOF-1-dioxole or BMOF-2-dioxole, hence preserving the parent topology of these frameworks .

2. Synthesis of Novel Organo Selenium Compounds

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of novel organo selenium compounds. These compounds have potential applications in various fields including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

- Methods of Application : The compound is used to synthesize 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane. This compound is then transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite .

- Results/Outcomes : The synthesized compounds were characterized by elemental analysis and various spectroscopic techniques. Single crystal X-ray crystallographic results and molecular geometry of the synthesized compound are reported .

3. Synthesis of (E)-N′-(benzo[d]dioxol-5

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (E)-N′-(benzo[d]dioxol-5 .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

4. Synthesis of Benzo[d][1,3]dioxole-Type Benzylisoquinoline Alkaloids

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .

- Methods of Application : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .

- Results/Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time . This work also represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .

5. Synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic Acid

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

6. Synthesis of Benzo[d][1,3]dioxole-Type Benzylisoquinoline Alkaloids

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the total synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines .

- Methods of Application : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines .

- Results/Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time . This work also represents the first unification of synthetic routes for the total synthesis of benzo[d][1,3]dioxole-type aporphines, coptisines, and dibenzopyrrocolines .

7. Synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic Acid

- Application Summary : 4-Fluorobenzo[d][1,3]dioxole is used in the synthesis of (4-Fluorobenzo[d][1,3]dioxol-5-yl)boronic acid .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results/Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

4-Fluorobenzo[d][1,3]dioxole is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

4-fluoro-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOPYMLLBJNBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578135 | |

| Record name | 4-Fluoro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[d][1,3]dioxole | |

CAS RN |

943830-74-8 | |

| Record name | 4-Fluoro-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

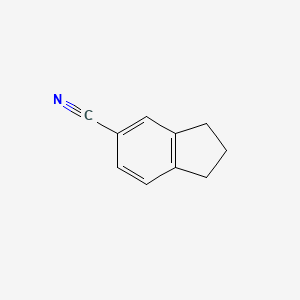

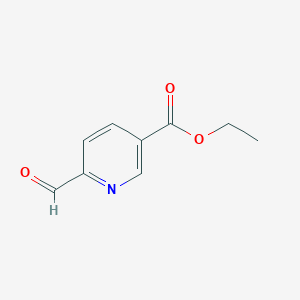

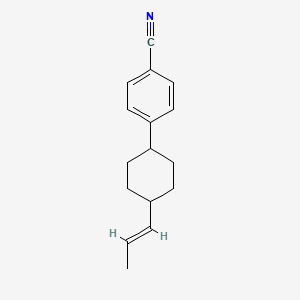

![11H-Dibenzo[b,e]azepine-6-carbonitrile](/img/structure/B1339421.png)